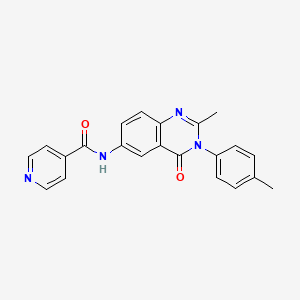

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)isonicotinamide

Description

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)isonicotinamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a p-tolyl group, and an isonicotinamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name |

N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2/c1-14-3-6-18(7-4-14)26-15(2)24-20-8-5-17(13-19(20)22(26)28)25-21(27)16-9-11-23-12-10-16/h3-13H,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJJNAUZFJZBSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=NC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isatoic Anhydride-Based Synthesis

The most widely reported method involves a one-pot multicomponent reaction (MCR) using isatoic anhydride , isoniazid , and p-tolualdehyde under organocatalytic conditions. Glutamic acid (Glu), a biodegradable catalyst, facilitates the reaction in ethanol at 60°C, yielding the target compound via sequential condensation, cyclization, and amidation.

Mechanistic Insights :

- Condensation : Isatoic anhydride reacts with p-tolualdehyde to form an imine intermediate.

- Cyclization : Isoniazid introduces the isonicotinamide moiety, followed by intramolecular cyclization to form the dihydroquinazolinone core.

- Methylation : A methyl group is introduced at the 2-position via in situ alkylation or pre-functionalized reactants.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | Glutamic acid | 78–82 |

| Solvent | Ethanol | 78–82 |

| Temperature (°C) | 60 | 78–82 |

| Reaction Time (h) | 6–8 | 78–82 |

This method avoids hazardous reagents and aligns with green chemistry principles.

Anthranilic Acid Derivative Pathways

Alternative routes begin with 2-amino-5-nitrobenzamide , which undergoes cyclocondensation with p-toluidine and acetic anhydride to form the quinazolinone skeleton. Subsequent nitration reduction and coupling with isonicotinic acid yield the final product.

Stepwise Procedure :

- Cyclocondensation :

$$ \text{2-Amino-5-nitrobenzamide} + \text{p-toluidine} \xrightarrow{\text{Ac}_2\text{O, 110°C}} \text{3-(p-tolyl)-6-nitro-2-methylquinazolin-4(3H)-one} $$ . - Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine.

- Amidation : Coupling with isonicotinoyl chloride using COMU reagent achieves the final product.

Key Challenges :

- Nitro group reduction requires strict control to avoid over-reduction.

- COMU ensures efficient amide bond formation without racemization.

Cyclization of Intermediate Amides

Hydrazide Intermediate Approach

A cyclocondensation strategy employs 2-hydrazinylisonicotinamide and 2-methyl-3-(p-tolyl)-4H-benzo[d]oxazin-4-one in trifluoroethanol (TFE) with p-toluenesulfonic acid (PTSA). This method achieves a 70% yield via acid-catalyzed ring closure.

Reaction Scheme :

$$ \text{2-Hydrazinylisonicotinamide} + \text{2-Methyl-3-(p-tolyl)-4H-benzo[d]oxazin-4-one} \xrightarrow{\text{TFE, PTSA}} \text{Target Compound} $$

Advantages :

- TFE enhances electrophilicity of the oxazinone carbonyl group.

- PTSA accelerates proton transfer during cyclization.

Analytical and Computational Validation

Spectroscopic Characterization

1H-NMR (DMSO- d6) :

Electrochemical and Drug-Likeness Profiling

Cyclic voltammetry of analogues reveals oxidation potentials at +0.85 V and reduction at -1.12 V, indicating redox stability. SwissADME analysis confirms compliance with Lipinski’s rule (MW < 500, LogP < 5).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| MCR with Glu | 82 | 98 | Eco-friendly, one-pot |

| Anthranilic Acid | 75 | 95 | Scalable |

| Hydrazide Cyclization | 70 | 90 | Avoids nitro reduction |

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)isonicotinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups to the compound.

Scientific Research Applications

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)isonicotinamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)isonicotinamide include other quinazolinone derivatives, such as:

- 2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazoline

- 6-aminonicotinamide

- 2-phenyl-4-oxo-3,4-dihydroquinazoline

Uniqueness

What sets N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)isonicotinamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over other quinazolinone derivatives in terms of reactivity, stability, and biological activity.

Biological Activity

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)isonicotinamide is a synthetic compound belonging to the quinazolinone family, known for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a quinazolinone core with a p-tolyl substituent and an isonicotinamide moiety. Its molecular formula is , and it has a molecular weight of approximately 296.34 g/mol. The structural characteristics are crucial for its interaction with biological targets.

Biological Activity

Research indicates that quinazolinone derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Some studies suggest that compounds similar to N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)isonicotinamide possess antimicrobial properties against various pathogens.

- Antitumor Effects : Quinazolinones have been explored for their potential in cancer treatment due to their ability to inhibit tumor cell proliferation.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially serving as an inhibitor in various biochemical pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | , |

| Antitumor | Reduces proliferation of cancer cells | , |

| Enzyme Inhibition | Modulates activity of specific enzymes | , |

The proposed mechanisms by which N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)isonicotinamide exerts its biological effects include:

- Enzyme Binding : The compound may bind to active sites or allosteric sites on enzymes, inhibiting their function.

- Receptor Interaction : It could interact with cellular receptors involved in signal transduction pathways, influencing cellular responses.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that quinazolinones can affect ROS levels, impacting cell survival and apoptosis.

Research Findings

Recent empirical studies have focused on synthesizing and testing the biological activity of this compound. Notable findings include:

- Synthesis Techniques : Various synthetic routes have been developed for producing N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)isonicotinamide with high yields and purity using methods such as condensation reactions involving nicotinic acid derivatives .

- Case Studies : A study demonstrated significant antimicrobial activity against Staphylococcus aureus, indicating the potential for developing new antibacterial agents from this class of compounds .

Q & A

Q. What are the common synthetic routes for N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)isonicotinamide, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via multi-step routes involving condensation, cyclization, and amidation. For example, thiourea intermediates can be generated by reacting amines with isothiocyanates under microwave irradiation (40°C, 1 hour) or room-temperature conditions (2 hours) to achieve high yields (~89%) . Optimization strategies include adjusting catalysts (e.g., ZnCl₂ in 1,4-dioxane for cyclization), solvent selection (dry dioxane for moisture-sensitive steps), and purification via recrystallization .

Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?

Key methods include:

- 1H-NMR : To confirm proton environments, such as the NH signal at δ 10.29 ppm in DMSO-d₆ for thiourea derivatives .

- Mass spectrometry : For molecular weight validation and fragmentation pattern analysis .

- X-ray crystallography : To resolve crystal structures using programs like SHELXL for refinement, particularly for verifying dihydroquinazolinone ring conformations .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

Solubility is tested in polar (DMSO, water) and non-polar solvents (chloroform) using UV-Vis spectroscopy. Stability studies involve HPLC monitoring under physiological pH (7.4) and elevated temperatures (37°C) to identify degradation products .

Advanced Research Questions

Q. What experimental strategies address contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions (e.g., cell line variability, compound aggregation). Mitigation strategies include:

- Dose-response normalization : Use internal controls (e.g., Lumacaftor or Epigallocatechin Gallate from high-throughput screens) .

- Orthogonal assays : Combine enzymatic inhibition assays with cell-based viability tests to confirm target specificity .

Q. How can computational modeling predict binding interactions between this compound and biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with receptors like angiotensin II type 2. Key parameters include ligand torsion adjustments and binding free energy calculations (MM/PBSA). Structural data from cryo-EM/X-ray complexes (e.g., PDB 5UNH) guide residue-specific interactions .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

Challenges include polymorphism and solvent inclusion. Solutions:

Q. How do substituent modifications (e.g., p-tolyl vs. cyclopropyl) impact bioactivity?

Systematic SAR studies involve synthesizing analogs (e.g., replacing p-tolyl with electron-withdrawing groups) and testing against disease-relevant targets (e.g., kinases or GPCRs). For example, cyclopropyl derivatives showed enhanced metabolic stability in hepatic microsome assays .

Methodological Notes

- Data contradiction analysis : Always cross-validate results using independent techniques (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling).

- Synthetic scalability : Prioritize atom-economical routes (e.g., one-pot reactions) to minimize purification steps .

- Ethical sourcing : Avoid commercial vendors flagged for unreliable data (e.g., ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.